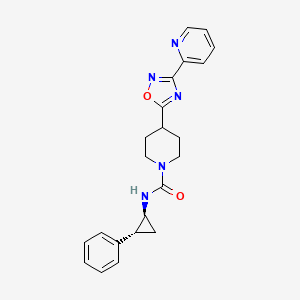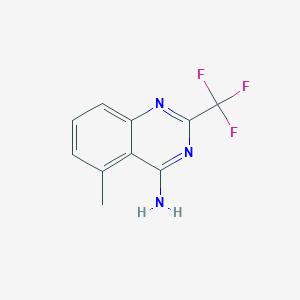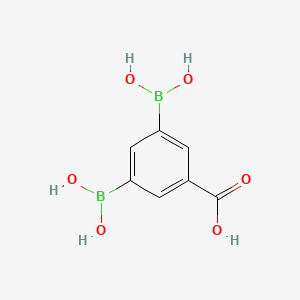
3,5-Diboronobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diboronobenzoic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of two boronic acid groups attached to a benzene ring at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diboronobenzoic acid typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Lithiation: The brominated intermediate is then treated with a lithium reagent to form a lithiated species.
Borylation: The lithiated intermediate is reacted with a boron-containing reagent, such as triisopropyl borate, to introduce the boronic acid groups.
Industrial Production Methods: While specific industrial production methods for 3,5-Diboronobenzoic acid are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diboronobenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic alcohols.
Substitution: The boronic acid groups can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boronic alcohols.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Diboronobenzoic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, boronic acids, including 3,5-Diboronobenzoic acid, are used as enzyme inhibitors. They can form reversible covalent bonds with active site serine residues in enzymes, making them useful tools for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Boronic acids have shown potential in medicinal chemistry for the development of drugs targeting proteases and other enzymes. 3,5-Diboronobenzoic acid, in particular, may be explored for its potential as a therapeutic agent.
Industry: In the industrial sector, 3,5-Diboronobenzoic acid can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable boron-containing compounds.
Wirkmechanismus
The mechanism of action of 3,5-Diboronobenzoic acid primarily involves its ability to form reversible covalent bonds with nucleophilic sites in molecules. The boronic acid groups can interact with hydroxyl or amino groups in target molecules, leading to the formation of boronate esters or amides. This interaction can modulate the activity of enzymes or other biological targets, making it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
3,5-Dibromobenzoic acid: Similar in structure but contains bromine atoms instead of boronic acid groups.
3,5-Dichlorobenzoic acid: Contains chlorine atoms instead of boronic acid groups.
3,5-Diiodobenzoic acid: Contains iodine atoms instead of boronic acid groups.
Uniqueness: 3,5-Diboronobenzoic acid is unique due to the presence of boronic acid groups, which impart distinct chemical reactivity and potential applications. Unlike halogenated benzoic acids, boronic acids can participate in a wider range of chemical reactions, such as Suzuki-Miyaura cross-coupling, making them more versatile in organic synthesis.
Eigenschaften
Molekularformel |
C7H8B2O6 |
|---|---|
Molekulargewicht |
209.76 g/mol |
IUPAC-Name |
3,5-diboronobenzoic acid |
InChI |
InChI=1S/C7H8B2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,12-15H,(H,10,11) |
InChI-Schlüssel |
PILYROIFTISPHF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(=O)O)B(O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


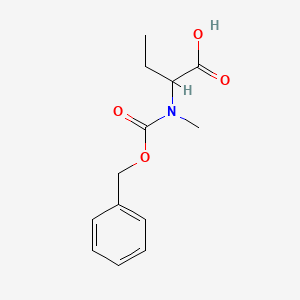



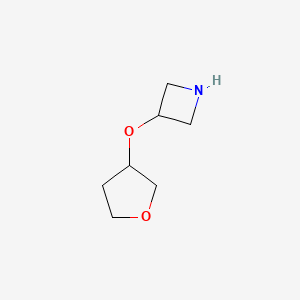
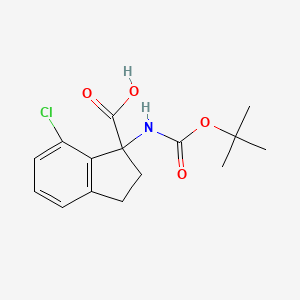
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)

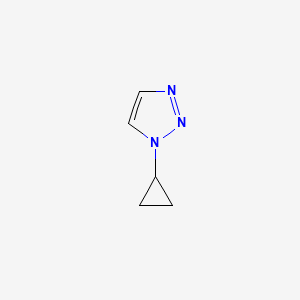
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
